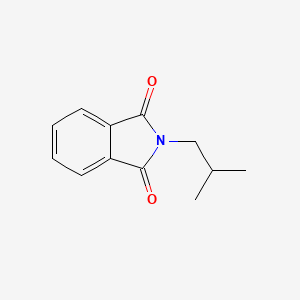

N-Isobutylphthalimide

Description

Structure

3D Structure

Properties

CAS No. |

304-19-8 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(2-methylpropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H13NO2/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

DLGAPXQHTIJNJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Isobutylphthalimide and Its Derivatives

Classical and Evolving Synthetic Routes to Phthalimides

The preparation of phthalimides has been a subject of extensive research, leading to a variety of synthetic methodologies. The most traditional and direct route involves the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine at elevated temperatures. organic-chemistry.orgjetir.org This method is particularly effective when the desired amine is readily available. organic-chemistry.org

Another cornerstone in phthalimide (B116566) synthesis is the Gabriel synthesis, first reported by Siegmund Gabriel in 1887. wikipedia.org This two-step process transforms primary alkyl halides into primary amines, using potassium phthalimide as a key reagent. wikipedia.org The initial step involves the N-alkylation of the phthalimide salt with an alkyl halide to form an N-alkylphthalimide. wikipedia.orgnumberanalytics.com The subsequent step liberates the primary amine through hydrolysis or, more commonly, hydrazinolysis. wikipedia.orgnumberanalytics.com

Over the years, several modifications to the Gabriel synthesis have been developed to address its limitations, such as the often harsh conditions required for hydrolysis. The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) for the cleavage of the N-alkylphthalimide, offers a milder alternative. thermofisher.com

Modern synthetic approaches have expanded the repertoire for phthalimide synthesis. The Mitsunobu reaction provides a pathway for the direct N-alkylation of phthalimide using an alcohol. organic-chemistry.orgjetir.org Furthermore, transition-metal-free multicomponent reactions have emerged as a powerful tool. For instance, a reaction involving arynes, isocyanides, and carbon dioxide can produce N-substituted phthalimides under mild conditions. organic-chemistry.orgacs.org Palladium-catalyzed reactions, such as the [4+1] cycloaddition of 2-iodo-N-phenylbenzamides with difluorocarbene precursors, have also been developed for the efficient assembly of N-substituted phthalimides. rsc.org

Optimized Synthesis Protocols for N-Isobutylphthalimide (e.g., Modified Gabriel Synthesis Approaches)

The synthesis of N-Isobutylphthalimide can be efficiently achieved through modifications of the classical Gabriel synthesis. This method is particularly advantageous for producing primary amines with high selectivity, as it avoids the formation of secondary and tertiary amine byproducts that can occur with other alkylation methods.

The typical procedure involves the reaction of potassium phthalimide with isobutyl bromide. The phthalimide anion, acting as a surrogate for the amine group, displaces the bromide in an SN2 reaction to form N-isobutylphthalimide. numberanalytics.comvaia.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution. numberanalytics.comnrochemistry.com

Table 1: Comparison of Reaction Conditions for N-Isobutylphthalimide Synthesis

| Parameter | Traditional Gabriel | Modified Approach |

| Reagents | Potassium phthalimide, Isobutyl halide | Phthalimide, Isobutyl alcohol, PPh3, DIAD |

| Reaction Type | Nucleophilic Substitution | Mitsunobu Reaction |

| Key Advantage | Readily available starting materials | Milder conditions, broader substrate scope |

| Cleavage Step | Acid/base hydrolysis or hydrazinolysis | Hydrazinolysis (Ing-Manske) |

To circumvent the often harsh conditions of the final deprotection step in the traditional Gabriel synthesis, the Ing-Manske procedure using hydrazine hydrate is frequently employed. thermofisher.comnrochemistry.com This method allows for the cleavage of the phthalimide group under milder, neutral conditions. thermofisher.com

Alternative optimized protocols include the Mitsunobu reaction, where phthalimide is reacted directly with isobutyl alcohol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nrochemistry.com This approach offers an alternative entry point for the formation of the N-C bond under relatively mild conditions.

Divergent Synthesis Strategies for N-Isobutylphthalimide Analogues and Scaffold Decoration

Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a common intermediate. Starting from a core N-isobutylphthalimide scaffold, various analogues can be synthesized by introducing functional groups onto the phthalimide ring or by modifying the isobutyl side chain.

One approach involves the use of substituted phthalic anhydrides in the initial condensation reaction. For example, reacting 3-aminophthalic anhydride with an appropriate aniline (B41778) derivative can yield substituted phthalimides. acs.org These can then be further functionalized, for instance, by N-alkylation with benzyl (B1604629) bromide to create N-benzylphthalimide derivatives. acs.org This strategy allows for the systematic exploration of the chemical space around the core phthalimide structure. researchgate.net

Radical-based methods have also been employed in divergent syntheses. For instance, a common scaffold can be used to access a variety of natural products and their synthetic analogues. beilstein-journals.org Late-stage functionalization of heterocycles is of significant importance in medicinal chemistry, and various methods for selective alkylation have been developed.

The development of shelf-stable reagents like N-(morpholine-4-dithio)phthalimide allows for the divergent synthesis of unsymmetrical disulfides, showcasing the versatility of the phthalimide scaffold in constructing diverse molecular architectures. researchgate.net

Principles of Green Chemistry Applied to Phthalimide Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of phthalimide synthesis, several strategies have been employed to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant advancement is the use of solvent-free reaction conditions, often coupled with microwave irradiation. asianpubs.org This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. asianpubs.org For example, the synthesis of phthalimide from urea (B33335) and phthalic anhydride can be achieved in a solvent-free microwave-assisted reaction, yielding the product in high purity. asianpubs.org

The use of water as a solvent is another key aspect of green chemistry. A clean synthesis of phthalimide derivatives has been developed using high-temperature, high-pressure water/ethanol mixtures. rsc.org This method relies on the dehydrating effect and altered solvation properties of the solvent mixture at elevated temperatures and pressures to drive the condensation of o-phthalic acid and amines. rsc.org

Catalysis also plays a crucial role in greener synthetic routes. The use of reusable catalysts, such as montmorillonite-KSF clay, can replace stoichiometric reagents, thereby reducing waste. jetir.org These clay catalysts offer advantages like mild reaction conditions, high yields, and ease of work-up. jetir.org Similarly, nano-Cu2O has been used as a catalyst for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide in water. rsc.org

Stereoselective and Regioselective Considerations in N-Isobutylphthalimide Synthesis

While the synthesis of N-isobutylphthalimide itself does not involve the creation of a stereocenter on the nitrogen atom or the isobutyl group, stereoselective and regioselective considerations become critical when synthesizing more complex derivatives or when the phthalimide moiety is incorporated into a chiral molecule.

For instance, in the synthesis of N-substituted phthalimides from substituted phthalic anhydrides, the regioselectivity of the reaction with an amine can be a key factor, especially if the anhydride is unsymmetrically substituted. The outcome of the reaction will depend on the electronic and steric nature of the substituents on the aromatic ring.

In the context of synthesizing chiral amines via the Gabriel synthesis, if a racemic alkyl halide is used, the resulting N-alkylphthalimide will also be racemic. However, the Gabriel synthesis can be employed in stereoselective syntheses. For example, if a chiral, non-racemic alcohol is used in a Mitsunobu reaction with phthalimide, the reaction typically proceeds with inversion of configuration at the stereocenter, allowing for the synthesis of enantiomerically enriched N-alkylphthalimides.

Furthermore, palladium-catalyzed syntheses of N-substituted phthalimides have shown that regioselectivity can be predicted based on electrophilic aromatic metalation patterns. researchgate.net This allows for a degree of control over the substitution pattern on the phthalimide ring.

Elucidation of Reaction Mechanisms Involving N Isobutylphthalimide

Mechanistic Pathways of Phthalimide (B116566) Formation from Precursors

The formation of N-substituted phthalimides, such as N-isobutylphthalimide, can be achieved through several mechanistic pathways, primarily involving the reaction of phthalic anhydride (B1165640) with a primary amine. One common method involves the direct condensation of phthalic anhydride with an amine like isobutylamine (B53898). The mechanism for this reaction proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. pharmainfo.in This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating of this intermediate induces an intramolecular nucleophilic substitution, where the amide nitrogen attacks the remaining carboxylic acid group, leading to the formation of the five-membered imide ring and the elimination of a water molecule.

Another pathway involves the reaction of phthalic anhydride with urea (B33335). pierpalab.com In this mechanism, the nitrogen atom of urea acts as the nucleophile, attacking a carbonyl group of the phthalic anhydride to form a tetrahedral intermediate. pierpalab.com This intermediate collapses, opening the anhydride ring and forming a carbamate-like moiety on one side and an amide on the other. pierpalab.com A subsequent intramolecular ring-closing reaction, where the amide nitrogen attacks the other side of the molecule, results in the formation of phthalimide and carbamic acid. pierpalab.com The carbamic acid can then decompose to carbon dioxide and water. pierpalab.com

Furthermore, N-substituted phthalimides can be synthesized from 1-indanones and amines in the presence of a copper oxide catalyst and oxygen. rsc.org This reaction involves the cleavage of a C-C bond and the formation of a C-N bond. rsc.org Theoretical calculations suggest the possibility of both α-C-H and β-C-H activation in this process. rsc.org The proposed mechanism involves the formation of 1,2-indandione, which is further oxidized to 1,2,3-indantrione. rsc.org Extrusion of carbon dioxide from this intermediate yields ortho-phthalic anhydride, which then reacts with the amine to form the N-substituted phthalimide. rsc.org

A general representation of the primary synthesis route is the reaction of phthalic anhydride and a primary amine in acetic acid, sometimes with a catalyst like sulphamic acid, to yield N-substituted phthalimides. pharmainfo.in

Detailed Analysis of Nucleophilic Substitution Mechanisms in N-Alkylation Processes

The formation of N-isobutylphthalimide often proceeds via the Gabriel synthesis, a classic method for preparing primary amines that involves the N-alkylation of phthalimide. ucalgary.cavedantu.combyjus.comunacademy.com This process is a prime example of a nucleophilic substitution reaction.

The mechanism begins with the deprotonation of phthalimide at the nitrogen atom. ucalgary.cabyjus.comunacademy.com Due to the presence of the two adjacent electron-withdrawing carbonyl groups, the N-H proton is significantly acidic and can be readily removed by a base, such as potassium hydroxide (B78521) (KOH). ucalgary.cabyjus.com This acid-base reaction generates the phthalimide anion, a potent nucleophile. ucalgary.cabyjus.comunacademy.com

The second step involves the nucleophilic attack of the phthalimide anion on an alkyl halide, in this case, an isobutyl halide (e.g., isobutyl bromide). ucalgary.cavedantu.combyjus.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. vedantu.com The negatively charged nitrogen atom of the phthalimide anion attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. ucalgary.cabyjus.com This concerted, single-step process results in the formation of N-isobutylphthalimide. vedantu.com A key advantage of the Gabriel synthesis is that it prevents over-alkylation, a common issue when using ammonia (B1221849) for alkylation. ucalgary.cabyjus.comunacademy.com

The final stage of the Gabriel synthesis, the liberation of the primary amine, involves the cleavage of the N-alkyl phthalimide. This can be achieved through acidic or basic hydrolysis or, more commonly, through hydrazinolysis. ucalgary.cavedantu.combyjus.com Hydrazinolysis involves reacting the N-alkyl phthalimide with hydrazine (B178648) (NH₂NH₂), which cleaves the imide to yield the primary amine and the stable phthalhydrazide (B32825) byproduct. libretexts.org

Role of N-Isobutylphthalimide as a Mechanistic Probe in Complex Organic Transformations

While specific studies detailing the use of N-isobutylphthalimide as a mechanistic probe are not prevalent in the searched literature, the broader class of N-substituted phthalimides serves as a valuable tool for investigating reaction mechanisms, particularly in photochemistry. nih.govirb.hr The phthalimide chromophore exhibits a range of photochemical transformations, including hydrogen abstraction, cycloaddition, and single electron transfer (SET) reactions. irb.hr These reactions can be used to probe the reactivity of different parts of a molecule.

For instance, N-alkylphthalimides can undergo intramolecular hydrogen abstraction, known as the Norrish Type II reaction, if a γ-hydrogen is available on the alkyl chain. nih.govbeilstein-journals.org The efficiency and outcome of this reaction can provide insights into the conformational preferences and the electronic nature of the excited state involved. The quantum yield for intersystem crossing (ΦISC) is a key parameter in these studies and has been reported to be 0.5 for N-isobutylphthalimide, indicating a significant population of the triplet state upon photoexcitation. beilstein-journals.orgresearchgate.net

Furthermore, N-substituted phthalimides are employed in studies of photoinduced electron transfer (PET) reactions. nih.govresearchgate.net The phthalimide group can act as an electron acceptor, and the rate and products of the PET process can be used to probe the electronic properties of a donor molecule linked to the phthalimide. nih.gov The subsequent reactions of the resulting radical ions, such as fragmentation or cyclization, provide further mechanistic information. nih.gov

In some cases, N-substituted phthalimides have been used to distinguish between different mechanistic pathways, such as those involving radicals versus ions in electron transfer reactions. beilstein-journals.org The predictable rearrangements of radical and ionic intermediates can serve as a diagnostic tool. beilstein-journals.org

Investigations into Radical Pathways in N-Isobutylphthalimide Chemistry

The chemistry of N-isobutylphthalimide involves several pathways where radical intermediates play a crucial role, particularly in photochemical reactions. Upon photoirradiation, N-alkylphthalimides can undergo hydrogen-atom abstraction processes. nih.gov A classic example is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group of the phthalimide, leading to the formation of a 1,4-biradical intermediate. nih.govbeilstein-journals.org This biradical can then undergo cyclization to form cyclobutanol (B46151) derivatives or fragmentation (Cleavage) to yield an alkene and a smaller phthalimide derivative.

In addition to hydrogen abstraction, N-isobutylphthalimide can participate in photoinduced electron transfer (PET) reactions. beilstein-journals.orgresearchgate.net The phthalimide moiety in its excited state is a potent electron acceptor. When linked to an electron-donating group, intramolecular SET can occur, generating a zwitterionic biradical intermediate. nih.gov The subsequent reactions of this biradical, such as proton transfer and heterolytic fragmentation, lead to the formation of neutral radical intermediates, which can then undergo typical radical reactions like C-C bond formation. nih.gov

The quantum yield for intersystem crossing (ΦISC) for N-isobutylphthalimide is reported to be 0.5, indicating that the triplet excited state is significantly populated upon irradiation. beilstein-journals.orgresearchgate.net This triplet state is often the reactive species in these radical pathways. Experimental studies have shown that irradiation of N-isobutylthiophthalimide, a sulfur analogue, did not lead to products from intramolecular hydrogen abstraction, suggesting that the decay of the excited state to the ground state is faster than the hydrogen abstraction process in that specific system. open.ac.uk

Kinetic and Thermodynamic Studies of N-Isobutylphthalimide Reactions

Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of reactions involving N-isobutylphthalimide. While specific kinetic data for N-isobutylphthalimide reactions were not extensively found in the provided search results, the principles of chemical kinetics can be applied to its formation and subsequent reactions.

The formation of N-isobutylphthalimide via the Gabriel synthesis is a multi-step process. The initial deprotonation of phthalimide is a rapid acid-base reaction. The subsequent N-alkylation with an isobutyl halide follows SN2 kinetics, where the rate of reaction is dependent on the concentrations of both the phthalimide anion and the isobutyl halide. The rate law can be expressed as: Rate = k[Phthalimide⁻][Isobutyl-X], where k is the rate constant. The rate of this step is influenced by factors such as the solvent, temperature, and the nature of the leaving group (X) on the isobutyl moiety.

Kinetic studies of the cleavage of the N-isobutylphthalimide are also important, for example, in the context of the Gabriel synthesis to release the primary amine. The hydrolysis of the imide can be studied under acidic or basic conditions, and the rate of this reaction can be monitored by techniques such as spectroscopy. cdnsciencepub.com

Differential Scanning Calorimetry (DSC) is a technique that can be used to study the kinetics of reactions, including those involving phthalimides. tainstruments.com By measuring the heat flow associated with a reaction as a function of temperature, kinetic parameters such as the activation energy (Ea), pre-exponential factor (Z), and reaction order (n) can be determined. tainstruments.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies for N Isobutylphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-Isobutylphthalimide in solution. libretexts.org By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The chemical shifts (δ), reported in parts per million (ppm), indicate the level of shielding for each proton. mnstate.edu Integration of the peak areas reveals the relative number of protons contributing to each signal, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons and offer insights into the connectivity of the atoms. mnstate.edu

Table 1: ¹H NMR Spectral Data for N-Isobutylphthalimide

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | Multiplet | 4H | Aromatic protons (phthalimide ring) |

| 3.59 | Doublet | 2H | Methylene (B1212753) protons (-CH₂-) |

| 2.10 - 1.90 | Multiplet | 1H | Methine proton (-CH-) |

| 0.88 | Doublet | 6H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pitt.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 2: ¹³C NMR Spectral Data for N-Isobutylphthalimide

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 168.4 | Quaternary | Carbonyl carbons (C=O) |

| 134.2 | Methine | Aromatic CH |

| 132.0 | Quaternary | Aromatic C |

| 123.4 | Methine | Aromatic CH |

| 47.5 | Methylene | -CH₂- |

| 27.8 | Methine | -CH- |

| 20.1 | Methyl | -CH₃ |

2D NMR Techniques

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by showing correlations between different nuclei. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. huji.ac.il For N-Isobutylphthalimide, COSY would show correlations between the methine proton and the methylene and methyl protons of the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These heteronuclear experiments correlate directly bonded protons and carbons. nanalysis.com This is crucial for definitively assigning the proton and carbon signals to their respective atoms in the molecule. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections across quaternary carbons, such as linking the protons of the isobutyl group to the carbonyl carbons of the phthalimide (B116566) ring.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying the functional groups present in N-Isobutylphthalimide and providing information about its conformational state. shimadzu.com.sg

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. shimadzu.com.sg The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, allowing for their identification. specac.com

Table 3: Characteristic FT-IR Absorption Bands for N-Isobutylphthalimide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| 2960-2870 | Strong | C-H stretch | Aliphatic C-H (isobutyl group) |

| ~1770 & ~1710 | Strong | C=O stretch | Asymmetric and symmetric stretching of imide carbonyls |

| ~1600 | Medium | C=C stretch | Aromatic ring |

| ~1465 | Medium | C-H bend | CH₂ and CH₃ bending |

| ~1380 | Medium | C-N stretch | Imide C-N |

| ~720 | Strong | C-H bend | Ortho-disubstituted benzene (B151609) ring |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, typically from a laser source. The resulting Raman shifts correspond to the vibrational modes of the molecule. westmont.edu While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com

Table 4: Expected Raman Shifts for N-Isobutylphthalimide

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3060 | Strong | C-H stretch | Aromatic C-H |

| 2960-2870 | Strong | C-H stretch | Aliphatic C-H (isobutyl group) |

| ~1700 | Weak | C=O stretch | Imide carbonyls |

| ~1600 | Strong | C=C stretch | Aromatic ring breathing mode |

| ~1000 | Medium | Ring breathing | Phenyl ring mode |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of N-Isobutylphthalimide. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. alevelchemistry.co.uk

Upon ionization, the N-Isobutylphthalimide molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information that can confirm the identity of the compound. libretexts.org

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

Loss of the Isobutyl Group: A prominent fragment resulting from the cleavage of the N-C bond, leading to the formation of the stable phthalimide anion or a related radical cation.

Fragments from the Isobutyl Chain: Fragmentation of the isobutyl group itself can lead to the loss of methyl or propyl radicals.

Phthalimide Ring Fragments: Further fragmentation of the phthalimide ring can occur, leading to characteristic ions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional and Elemental State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.org It works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. lehigh.edu

For N-Isobutylphthalimide, XPS can provide the following information:

Elemental Composition: Confirmation of the presence of Carbon (C), Nitrogen (N), and Oxygen (O) on the surface.

Chemical State Analysis: The high-resolution spectra of the C 1s, N 1s, and O 1s regions can distinguish between the different chemical environments of these atoms. For example, the C 1s spectrum would show distinct peaks for the carbons in the aromatic ring, the carbonyl groups, and the aliphatic isobutyl chain. The O 1s spectrum would be characteristic of the carbonyl oxygen, and the N 1s spectrum would correspond to the imide nitrogen.

Table 5: Expected Binding Energies in XPS for N-Isobutylphthalimide

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| C | 1s | ~285.0 | Aliphatic C-C, C-H |

| C | 1s | ~286.5 | C-N |

| C | 1s | ~288.5 | C=O (Carbonyl) |

| N | 1s | ~400.5 | Imide (O=C-N-C=O) |

| O | 1s | ~532.0 | Carbonyl (C=O) |

Advanced Microscopy Techniques (e.g., High-Resolution Scanning Electron Microscopy (HRSEM)) for Morphological Characterization

High-Resolution Scanning Electron Microscopy (HRSEM) is used to visualize the surface morphology and topography of N-Isobutylphthalimide in its solid state. nih.gov A focused beam of electrons is scanned across the sample, and the resulting signals (such as secondary electrons) are used to create a high-resolution image. wikipedia.org HRSEM can reveal details about the crystal habit, particle size distribution, and surface texture of the compound. This information is valuable for understanding its physical properties and for quality control in its synthesis and application. The use of a cold field emission source in some instruments can provide superior beam brightness and stability, leading to higher resolution imaging. hitachi-hightech.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting structural data is the gold standard for confirming the molecule's connectivity and stereochemistry in the solid state.

Theoretical and Computational Investigations of N Isobutylphthalimide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like N-Isobutylphthalimide. rsc.orgmdpi.com DFT methods balance computational cost and accuracy, making them suitable for studying the electronic properties and molecular orbitals of medium-sized organic molecules. mdpi.comnih.gov

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For phthalimide (B116566) derivatives, the nature of the substituent on the nitrogen atom can influence this energy gap.

Molecular orbital analysis also reveals the distribution of electron density. In N-Isobutylphthalimide, the HOMO is typically localized on the phthalimide ring, which is the electron-rich part of the molecule, while the LUMO is also centered on the phthalimide moiety. This distribution is key to understanding the molecule's behavior in chemical reactions, particularly in processes involving electron transfer.

Recent advancements in quantum chemical methods, including the development of new functionals and basis sets, continually improve the accuracy of these predictions. rsc.orgaps.org These methods can also be used to calculate other electronic properties such as charge distribution and reactivity indices, which further characterize the molecule's electronic nature. jstar-research.com

Table 1: Calculated Electronic Properties of Phthalimide Derivatives Note: This table is illustrative and based on typical values for phthalimide systems. Actual values for N-Isobutylphthalimide would require specific calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of N-Isobutylphthalimide and to study its interactions with other molecules. sfu.ca These simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

The isobutyl group attached to the phthalimide nitrogen introduces conformational flexibility. MD simulations can identify the most stable conformers and the energy barriers between them. chemrxiv.org This is crucial for understanding how the molecule might bind to a receptor or interact with a solvent. The results of these simulations can reveal the preferred orientations of the isobutyl group relative to the planar phthalimide ring.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating N-Isobutylphthalimide in a solvent or in the presence of other molecules, it is possible to analyze the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern its behavior in a condensed phase. uchicago.edu This information is vital for predicting its physical properties, like solubility and aggregation behavior.

Table 2: Key Parameters in Molecular Dynamics Simulations of N-Isobutylphthalimide Note: This table presents typical parameters for an MD simulation and is for illustrative purposes.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | AMBER, CHARMM |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Prediction of Reactivity, Selectivity, and Spectroscopic Parameters via Computational Models

Computational models are instrumental in predicting the reactivity, selectivity, and spectroscopic properties of N-Isobutylphthalimide. jstar-research.com Reactivity can be predicted by analyzing the electronic structure, particularly the HOMO and LUMO energies and their spatial distributions. mdpi.com For instance, sites with high HOMO density are susceptible to electrophilic attack, while sites with high LUMO density are prone to nucleophilic attack.

Computational methods can also predict the selectivity of reactions involving N-Isobutylphthalimide. By calculating the activation energies for different reaction pathways, it is possible to determine which products are kinetically favored. cecam.org This is particularly important in complex reactions where multiple outcomes are possible.

Spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths, can also be accurately predicted using quantum chemical calculations. arxiv.orgplos.org These predictions are valuable for interpreting experimental spectra and for confirming the structure of synthesized compounds. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. plos.org

Table 3: Predicted Spectroscopic Data for N-Isobutylphthalimide Note: This table is illustrative. Precise values depend on the computational method and level of theory.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 13C NMR Chemical Shift (C=O) | ~168 ppm |

| IR Frequency (C=O stretch) | ~1700 cm-1 |

| UV-Vis λmax | ~290 nm |

Development and Validation of Computational Models Specific to Phthalimide Systems

The accuracy of computational predictions relies heavily on the quality of the underlying models. For phthalimide systems, significant effort has been dedicated to developing and validating specific computational models. mdpi.comrsc.org This involves selecting appropriate theoretical methods (e.g., DFT functionals) and basis sets that can accurately describe the electronic structure and properties of these molecules. aps.orgmdpi.com

Validation is a critical step where computational results are compared against experimental data. For instance, calculated bond lengths and angles can be compared with X-ray crystallographic data. uni-koeln.deuni-koeln.de Predicted spectroscopic parameters can be validated against experimental NMR, IR, and UV-Vis spectra. arxiv.org This process helps in refining the computational models to improve their predictive power.

For phthalimide derivatives, it is important that the computational model can accurately capture the electronic effects of the substituent on the nitrogen atom. This includes both inductive and steric effects, which can influence the molecule's conformation and reactivity. The development of reliable computational models is essential for the in silico design of new phthalimide-based compounds with desired properties. mdpi.com

Energy Minimization and Transition State Analysis

Energy minimization is a fundamental computational procedure used to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orgresearchgate.net For N-Isobutylphthalimide, this involves optimizing the geometry to find the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. This is often the starting point for more complex computational studies. researchgate.net

Transition state analysis is crucial for understanding the kinetics of chemical reactions. wikipedia.orgnih.gov A transition state is a saddle point on the potential energy surface that connects reactants and products. wikipedia.org By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. nih.gov This allows for the prediction of reaction rates and the elucidation of reaction mechanisms.

For reactions involving N-Isobutylphthalimide, transition state analysis can be used to study, for example, its synthesis or its reactions with other molecules. Various computational algorithms, such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods, are available to locate transition states. wikipedia.org The accuracy of these calculations is highly dependent on the level of theory used. nih.gov

Structure Activity Relationship Sar Studies of N Isobutylphthalimide Derivatives

Design Principles for Tailored N-Isobutylphthalimide Analogues for Specific Research Objectives

The design of N-isobutylphthalimide analogues is guided by the desired therapeutic target and research objective. The phthalimide (B116566) scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. acs.org The N-substituent, in this case, the isobutyl group, plays a significant role in defining the compound's properties.

Key design principles often involve:

Modification of the N-substituent: Altering the isobutyl group to other alkyl, aryl, or heterocyclic moieties can significantly impact biological activity. For instance, the introduction of amine groups or piperidine (B6355638) rings has been explored to target cholinesterase enzymes. bohrium.com

Substitution on the Phthalimide Ring: Introducing various substituents on the aromatic ring of the phthalimide core can modulate electronic and steric properties, influencing interactions with target proteins. For example, nitro-substituted phthalimides have been synthesized and evaluated for their biological activities. semanticscholar.org

Hybrid Molecule Approach: Combining the N-substituted phthalimide moiety with other known pharmacophores can lead to hybrid molecules with potentially synergistic or novel activities. bohrium.com This strategy has been employed in the design of new cholinesterase inhibitors. bohrium.com

The overarching goal is to synthesize analogues with optimized potency, selectivity, and pharmacokinetic profiles for specific applications, such as anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.netacademie-sciences.fr

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org For N-isobutylphthalimide derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding synthetic efforts towards more potent compounds. nih.gov

A typical QSAR study involves:

Data Set Preparation: A series of N-substituted phthalimide derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity) and topological or 3D descriptors. nih.govtaylorfrancis.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govtaylorfrancis.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the coefficient of determination (R²) and cross-validation techniques. nih.govbiolscigroup.us

QSAR studies on related heterocyclic compounds have demonstrated that descriptors related to polarizability, electronegativity, and surface area can positively correlate with biological activity. nih.gov These models serve as powerful predictive tools in the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore Modeling and Ligand-Based Design Concepts Applied to the N-Isobutylphthalimide Scaffold

Pharmacophore modeling is a crucial ligand-based design strategy, particularly when the 3D structure of the biological target is unknown. creative-biostructure.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor and exert its biological effect. creative-biostructure.comresearchgate.net

For the N-isobutylphthalimide scaffold, pharmacophore models can be developed by superimposing a set of active analogues and identifying their common structural features. creative-biostructure.comfrontiersin.org This process helps to:

Identify Key Interaction Points: Understand the critical chemical moieties responsible for binding to the target. creative-biostructure.com

Virtual Screening: Use the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new scaffolds. frontiersin.orgmedsci.org

Lead Optimization: Guide the modification of existing N-isobutylphthalimide derivatives to better fit the pharmacophore model and enhance activity. researchgate.net

Pharmacophore models have been successfully applied to various scaffolds to identify new inhibitors for a range of targets. researchgate.netmedsci.org The integration of pharmacophore modeling with other computational techniques like molecular docking can further refine the drug design process. nih.gov

Impact of Conformational Preferences and Substituent Effects on Observed Activities

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. wikipedia.org For N-isobutylphthalimide derivatives, rotation around single bonds can lead to different conformers, or rotamers, with varying energies and stabilities. wikipedia.orgauremn.org.br The preferred conformation, which is the one with the lowest energy, will dictate how the molecule presents its functional groups for binding.

Conformational Preferences:

The flexibility of the N-isobutyl group allows it to adopt various spatial orientations. The study of these conformational preferences through techniques like NMR spectroscopy and computational modeling is essential to understand the bioactive conformation. auremn.org.brnih.gov

The planarity of the phthalimide ring can also be influenced by substituents, which in turn affects its stacking interactions with aromatic residues in a protein's active site.

Substituent Effects:

The electronic and steric properties of substituents on the phthalimide ring can significantly influence the molecule's conformation and biological activity. wikipedia.org

Electron-withdrawing or electron-donating groups can alter the charge distribution and reactivity of the phthalimide system. nih.gov

Bulky substituents can introduce steric hindrance, which may either prevent or enhance binding to a target, depending on the topology of the active site.

Understanding the interplay between conformational preferences and substituent effects is a key aspect of SAR studies, enabling the fine-tuning of molecular architecture for optimal biological response. nih.govrsc.org

Cheminformatics Approaches in Phthalimide SAR Exploration

Cheminformatics combines computer and information science to address problems in chemistry. unileao.edu.br In the context of N-isobutylphthalimide SAR, cheminformatics tools are invaluable for managing and analyzing the large datasets generated from synthetic and biological testing efforts. molinspiration.com

Key applications of cheminformatics in this area include:

Database Management: Creating and maintaining databases of synthesized N-phthalimide derivatives and their associated biological data.

Similarity Searching: Identifying compounds with similar structural features to a known active N-isobutylphthalimide analogue, which can help in expanding the SAR.

Clustering and Diversity Analysis: Grouping compounds based on their structural or physicochemical properties to ensure that a diverse chemical space is being explored.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical cheminformatics application that helps in the early identification of candidates with unfavorable pharmacokinetic profiles. medsci.org

By leveraging cheminformatics, researchers can make more informed decisions throughout the drug discovery pipeline, from lead identification to lead optimization. unileao.edu.br

Compound Name Table

| Compound Name |

| N-Isobutylphthalimide |

| Piperidine |

| Phthalimide |

Role of N Isobutylphthalimide As a Versatile Synthetic Intermediate

Applications in the Gabriel Amine Synthesis and Modern Synthetic Transformations

N-Isobutylphthalimide is a direct product of the first stage of the Gabriel synthesis, where a phthalimide (B116566) anion displaces a halide from an isobutyl halide. The Gabriel synthesis is a robust and widely utilized method for converting primary alkyl halides into primary amines. scienceinfo.com The core advantage of this method is its ability to prevent the overalkylation that often complicates the direct alkylation of ammonia (B1221849) or primary amines. scienceinfo.comchemistrysteps.com In the traditional Gabriel synthesis, the phthalimide nitrogen is deprotonated by a base to form a nucleophile that attacks an alkyl halide, in this case, an isobutyl halide, to form N-Isobutylphthalimide. chemistrysteps.com The final step involves the cleavage of the phthaloyl group to release the primary amine, isobutylamine (B53898). scribd.com

Modern advancements have sought to improve the efficiency and conditions of the Gabriel synthesis. These transformations include the use of alternative reagents and catalysts. numberanalytics.com For instance, microwave-assisted reactions have been shown to significantly reduce reaction times and improve yields in the alkylation step. numberanalytics.com The subsequent cleavage of the N-alkylphthalimide, such as N-Isobutylphthalimide, has also been optimized. While traditional methods rely on harsh acidic or basic hydrolysis, the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303), offers a milder and often more efficient method for releasing the primary amine under neutral conditions. nrochemistry.com

| Reaction Step | Traditional Method | Modern Variation | Advantage of Modern Variation |

| Alkylation | Conventional heating with a base and alkyl halide. chemistrysteps.com | Microwave irradiation. numberanalytics.com | Accelerated reaction rates and improved yields. numberanalytics.com |

| Deprotection | Acid or strong base hydrolysis. scienceinfo.com | Hydrazinolysis (Ing-Manske procedure). nrochemistry.com | Milder, neutral conditions, compatible with sensitive functional groups. nrochemistry.com |

Strategic Utilization as a Precursor for Primary Amine Synthesis in Complex Molecules

The synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and natural products, often requires the precise introduction of functional groups. numberanalytics.com Primary amines are a common and crucial functionality in many biologically active compounds. nih.gov The direct synthesis of primary amines can be challenging due to the potential for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. nih.gov

The Gabriel synthesis, utilizing intermediates like N-Isobutylphthalimide, provides a strategic solution to this problem. It serves as a protecting group strategy for ammonia, allowing for the selective formation of primary amines. By masking the nitrogen atom within the phthalimide structure, its nucleophilicity is tempered, permitting only a single alkylation. chemistrysteps.com This makes N-Isobutylphthalimide an ideal precursor for incorporating an isobutylamine moiety into a larger, multifunctional molecule without affecting other sensitive parts of the structure. The phthaloyl group can then be removed later in the synthetic sequence to unmask the primary amine. This high selectivity is invaluable in total synthesis, where maintaining control over reactivity is paramount. numberanalytics.com

Integration into the Synthesis of Diverse N-Heterocyclic Compounds

N-Heterocyclic compounds, cyclic structures containing at least one nitrogen atom in the ring, are ubiquitous in medicinal chemistry and materials science. dovepress.com The synthesis of these structures often relies on the availability of primary amine building blocks. snu.ac.krnih.gov

N-Isobutylphthalimide serves as a convenient precursor to isobutylamine, which can then be integrated into the synthesis of various N-heterocycles. Primary amines are common nucleophiles used in cyclization reactions to form rings. For example, isobutylamine derived from N-Isobutylphthalimide can react with diketones, halo-ketones, or other electrophilic partners to construct heterocyclic systems such as pyrroles, piperazines, and other complex fused-ring systems. dovepress.comorganic-chemistry.org Recent synthetic methods focus on transition metal-catalyzed C-H amination and oxidative cyclization, where a primary amine is a key substrate for creating the heterocyclic framework. dovepress.com The use of N-Isobutylphthalimide provides a reliable route to the necessary primary amine, ensuring a clean and high-yielding source for these subsequent, often complex, cyclization reactions.

| Heterocycle Type | General Precursors | Role of Isobutylamine (from N-Isobutylphthalimide) |

| Pyrroles | 1,4-Dicarbonyl compounds | Reacts as the nitrogen source in Paal-Knorr synthesis. |

| Imidazoles | Amidines and terminal alkynes dovepress.com | Can be converted to an amidine or used as a nucleophile in multi-component reactions. |

| Piperazines | β-haloalkylcarbamates organic-chemistry.org | Serves as a dinucleophile to form the six-membered ring. |

| Isatins | 2-aminoacetophenones dovepress.com | The N-alkyl group can be introduced via a primary amine. |

Use as a Key Intermediate in Multi-step Organic Synthesis

Multi-step organic synthesis involves the sequential construction of a target molecule from simpler, commercially available starting materials. wikipedia.org The efficiency of such a synthesis is often dependent on the strategic use of key synthetic intermediates—stable compounds that are formed along the reaction pathway and can be isolated and purified before proceeding to the next step. msu.edu

N-Isobutylphthalimide exemplifies such a key intermediate. In a multi-step synthesis requiring the introduction of an isobutylamine group, preparing N-Isobutylphthalimide as a stable, crystalline solid offers several advantages. It allows for purification to remove any byproducts from the initial alkylation step, ensuring that a high-purity material is carried forward. This is crucial as impurities can interfere with subsequent, often more sensitive, reaction steps. In convergent syntheses, where different fragments of a target molecule are prepared separately before being joined together, N-Isobutylphthalimide can represent the successful preparation of one of these key fragments. wikipedia.org Its formation confirms the successful installation of the protected amine, allowing the synthetic chemist to focus on other parts of the molecule with confidence.

Efficiency and Selectivity Considerations in Intermediate Applications

The utility of any synthetic intermediate is judged by the efficiency and selectivity of the reactions in which it is involved. numberanalytics.com N-Isobutylphthalimide excels in this regard, primarily due to the inherent selectivity of the Gabriel synthesis.

Efficiency : The efficiency of using N-Isobutylphthalimide is influenced by both its formation and its subsequent cleavage. The alkylation step to form N-Isobutylphthalimide is typically efficient, especially with reactive isobutyl halides. scribd.com The efficiency of the deprotection step can vary. While traditional hydrolysis can be slow and require harsh conditions, the use of hydrazine (the Ing-Manske procedure) provides a milder and more efficient alternative, often leading to higher yields of the final primary amine. chemistrysteps.comnrochemistry.com The choice of catalyst and reaction conditions can further enhance efficiency. energy.gov For example, phase-transfer catalysts have been employed to improve the rate and yield of the initial alkylation step in Gabriel syntheses. numberanalytics.com

The balance between high selectivity and practical efficiency makes N-Isobutylphthalimide a highly valuable and reliable intermediate in the organic chemist's toolkit.

Mechanistic Investigations in Biological Systems in Vitro and Preclinical Models

In Vitro Cellular Studies on Differentiation Processes (e.g., Mesenchymal Stem Cell Chondrogenic Differentiation)

The capacity of N-Isobutylphthalimide to direct the differentiation of mesenchymal stem cells (MSCs) towards a chondrocytic lineage has been a key area of investigation. thermofisher.commdpi.com MSCs are multipotent stromal cells with the ability to differentiate into various cell types, including osteoblasts, adipocytes, and chondrocytes, making them a focal point for regenerative medicine strategies. mdpi.comoligotherapeutics.org The induction of chondrogenesis, the process of cartilage formation, is particularly relevant for developing potential therapies for cartilage repair. frontiersin.orgresearchgate.net

In vitro studies, primarily documented in patent literature, have demonstrated the chondrogenic potential of N-Isobutylphthalimide, which is also referred to as PRO1 (AKT) in these documents. thermofisher.commdpi.com When human mesenchymal stem cells (hMSCs) were treated with this compound, a notable increase in the formation of chondrogenic nodules was observed, a hallmark of early cartilage development. mdpi.com This was further supported by immunocytochemical analyses, which revealed a significant upregulation in the expression of type II collagen, the primary structural protein in articular cartilage, within the treated hMSC cultures. mdpi.com

Quantitative assessments have reinforced these observations, showing a marked increase in type II collagen expression in hMSCs exposed to N-Isobutylphthalimide when compared to control groups. thermofisher.com Moreover, in three-dimensional (3D) pellet cultures, a model that better recapitulates the cellular condensation phase of in vivo chondrogenesis, the compound was found to enhance the expression of both type II collagen and aggrecan, a major proteoglycan component of the cartilage extracellular matrix. mdpi.com

Table 1: In Vitro Effects of N-Isobutylphthalimide on Mesenchymal Stem Cell Chondrogenic Differentiation

| Experimental System | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | N-Isobutylphthalimide (PRO1) | Induction of chondrogenic nodule formation. | mdpi.com |

| hMSC culture | N-Isobutylphthalimide (PRO1) | Increased immunocytochemical staining of type II collagen. | mdpi.com |

| hMSC culture | N-Isobutylphthalimide (PRO1) | Quantitative increase in the expression of type II collagen. | thermofisher.com |

| hMSC pellet culture | N-Isobutylphthalimide (PRO1) | Enhanced expression of type II collagen and aggrecan. | mdpi.com |

Molecular Mechanisms of Interaction with Specific Biological Targets (e.g., Enzymes, Protein Receptors, Cellular Pathways)

Research into the molecular underpinnings of N-Isobutylphthalimide's pro-chondrogenic activity has pinpointed specific interactions with intracellular proteins and signaling cascades. thermofisher.com A pivotal molecular target identified is Filamin A (FLNA), a large, actin-crosslinking protein that serves as a scaffold for a multitude of signaling proteins and plays a critical role in cytoskeleton organization and cell motility. thermofisher.comfrontiersin.orgfrontiersin.orgnih.govnih.govnih.gov

Experimental evidence, obtained through the use of a biotinylated-azide derivative of N-Isobutylphthalimide (referred to as biotin-PRO1-azide), has indicated a direct interaction between the compound and FLNA within hMSCs. thermofisher.com This interaction appears to be a key initiating event for its biological effects.

Furthermore, N-Isobutylphthalimide has been shown to modulate the PEBP2β/Runx1 signaling pathway. thermofisher.com Treatment of hMSCs with the compound resulted in altered expression levels of components within this pathway. thermofisher.com Specifically, immunoprecipitation and Western blotting experiments have demonstrated that N-Isobutylphthalimide inhibits the interaction between FLNA and PEBP2β. thermofisher.com The RUNX1 transcription factor is known to be a crucial regulator of skeletal development, and its activity is modulated by its interaction with PEBP2β. springernature.com By disrupting the FLNA/PEBP2β complex, N-Isobutylphthalimide likely influences downstream transcriptional events that favor a chondrogenic fate.

Table 2: Molecular Interactions of N-Isobutylphthalimide

| Biological Target/Pathway | Investigational Method | Key Finding | Reference |

|---|---|---|---|

| Filamin A (FLNA) | Biotin-PRO1-azide pulldown assay in hMSCs | N-Isobutylphthalimide directly interacts with FLNA. | thermofisher.com |

| PEBP2β/Runx1 Pathway | Western blotting in hMSCs | Treatment with N-Isobutylphthalimide alters the expression levels of pathway components. | thermofisher.com |

| FLNA/PEBP2β Interaction | Immunoprecipitation and Western blotting | N-Isobutylphthalimide inhibits the physical interaction between FLNA and PEBP2β. | thermofisher.com |

Preclinical In Vivo Model Applications for Mechanistic Insights (Focus on biochemical and cellular pathway modulation in non-human animal models)

The potential of N-Isobutylphthalimide to promote cartilage repair has been evaluated in preclinical animal models of joint injury, providing valuable insights into its in vivo efficacy and mechanism of action. thermofisher.commdpi.comnih.govnih.gov

In a mouse model where joint damage was induced by collagenase, the intra-articular administration of N-Isobutylphthalimide (PRO1) demonstrated a significant chondroprotective effect. mdpi.com Histological examination of the knee joints from treated animals showed a marked reduction in cartilage degradation when compared to the vehicle-treated control group. mdpi.com This observation was quantified using the Osteoarthritis Research Society International (OARSI) scoring system, which confirmed a lower severity of joint damage in the mice that received the compound. mdpi.com

In a separate study using a surgically induced cartilage injury model in mice, intra-articular injections of N-Isobutylphthalimide also yielded positive results. thermofisher.com Immunohistochemical staining of the injured joint tissues revealed an increased presence of type II collagen, suggesting the formation of new, cartilage-like tissue and supporting the compound's role in promoting cartilage regeneration in vivo. thermofisher.com These preclinical findings align with the in vitro data, indicating that N-Isobutylphthalimide can effectively stimulate chondrogenesis and mitigate cartilage damage in a living organism.

Table 3: Preclinical In Vivo Studies of N-Isobutylphthalimide

| Animal Model | Injury Type | Administration Route | Primary Outcome | Reference |

|---|---|---|---|---|

| C57BL/10 mice | Collagenase-induced joint damage | Intra-articular injection | Attenuation of cartilage degradation and a lower OARSI joint severity score. | mdpi.com |

| Mice | Surgically-induced cartilage injury | Intra-articular injection | Increased type II collagen deposition at the site of injury. | thermofisher.com |

Studies on Cellular Uptake, Metabolism (In Vitro), and Subcellular Localization

A review of the current scientific literature reveals a lack of specific studies on the cellular uptake, in vitro metabolism, and subcellular localization of N-Isobutylphthalimide. While standard methodologies exist for determining these pharmacokinetic and pharmacodynamic properties, such as in vitro assays with liver microsomes or S9 fractions and various cell imaging techniques, there are no published reports of their application to this particular compound. thermofisher.commdpi.comoligotherapeutics.orgfrontiersin.orgnih.govspringernature.comnih.govnih.govmdpi.combiorxiv.orgmdpi.comresearchgate.netnih.govcollinsdictionary.commdpi.comfrontiersin.orgresearchgate.net

Proteomic and Metabolomic Profiling in Response to N-Isobutylphthalimide Exposure (In Vitro)

To date, no studies have been published that utilize proteomic or metabolomic approaches to analyze the global changes in protein and metabolite profiles in cells exposed to N-Isobutylphthalimide. Consequently, a comprehensive understanding of the broader cellular response to this compound at the molecular level remains to be elucidated. mdpi.comfrontiersin.orgnih.govnih.govbiorxiv.orgmdpi.comresearchgate.netcollinsdictionary.commdpi.comfrontiersin.orgresearchgate.net

N Isobutylphthalimide in Advanced Materials Science Research

Integration into Novel Polymeric Materials and Composites

N-Isobutylphthalimide is a compound that holds potential as a component in the development of new polymers and composite materials. The incorporation of specific chemical groups, like the phthalimide (B116566) moiety found in N-Isobutylphthalimide, can influence the properties of the resulting materials. springer.com The study of polymeric materials is a significant area of research in materials science, with a focus on creating materials with enhanced properties for a wide range of applications. springer.comidu.ac.id

The development of novel polymer-based composites often involves the integration of various nanoparticles to achieve synergistic effects, combining the properties of the nanoparticles with the flexibility and processability of polymers. taylorfrancis.com Methods such as solution mixing, melt mixing, and in-situ polymerization are employed to create these composites with the goal of achieving a uniform distribution of nanoparticles within the polymer matrix. taylorfrancis.com The introduction of such nanoparticles can enhance the mechanical, electrical, optical, and thermal properties of the resulting nanocomposites. taylorfrancis.com

In the broader context of materials science, there is a continuous effort to develop new polymeric materials for various applications, including those in the dental and prosthodontics fields where materials like polyamides and polymethyl methacrylate (B99206) are utilized. researchgate.net The research into such materials often explores different manufacturing technologies to optimize their properties. researchgate.net Furthermore, the creation of composite materials by reinforcing polymers with various fillers, such as lignocellulosic wastes, is an active area of investigation for applications like packaging. mdpi.com The interaction between the filler and the polymer matrix is crucial in determining the final properties of the composite. mdpi.com

The following table provides an overview of common methods used for creating polymer composites and the potential property enhancements.

| Composite Synthesis Method | Potential Property Enhancements | Relevant Field of Application |

| Solution Mixing taylorfrancis.com | Mechanical, Electrical, Optical, Thermal taylorfrancis.com | Food Packaging, Wastewater Treatment taylorfrancis.com |

| Melt Mixing taylorfrancis.com | Mechanical, Electrical, Optical, Thermal taylorfrancis.com | General Polymer Composites |

| In-situ Polymerization taylorfrancis.com | Mechanical, Electrical, Optical, Thermal taylorfrancis.com | General Polymer Composites |

| Microwave Irradiation taylorfrancis.com | Mechanical, Electrical, Optical, Thermal taylorfrancis.com | General Polymer Composites |

Applications in Functional Materials Design (e.g., Optoelectronic Materials, Sensors)

The design of functional materials, which possess specific properties for targeted applications, is a major focus of modern materials science. liverpool.ac.ukliverpool.ac.uk This field integrates computational and experimental approaches to accelerate the discovery of new materials. liverpool.ac.ukliverpool.ac.uk N-Isobutylphthalimide, with its specific chemical structure, could potentially be explored for its utility in such applications.

Optoelectronic Materials: Optoelectronics is a field that studies and applies electronic devices that interact with light. syronoptics.com Key materials in this area include semiconductors, conductive polymers, and transparent conductive oxides. syronoptics.com Organic optoelectronic materials are of particular interest due to their potential for low-cost manufacturing and application on flexible substrates. researchgate.net These materials are used in devices like thin-film transistors, light-emitting diodes (LEDs), and solar cells. researchgate.net The performance of these devices is closely tied to the electronic and optical properties of the organic materials used. researchgate.net Research in this area focuses on understanding charge transport, photogeneration of charge carriers, and the development of new materials with tailored properties. researchgate.nettaylorfrancis.com

Sensors: Sensor technology is a rapidly advancing field with applications ranging from industrial process control to environmental monitoring and medical diagnostics. ist-ag.comnih.gov Advanced sensors are crucial for the development of smart factories and the Internet of Things (IoT). mdpi.com These sensors can measure various parameters, including temperature, humidity, and the presence of specific chemicals. ist-ag.commdpi.com There is a growing interest in the development of new sensor materials, including those based on nanotechnology and polymer composites, to enhance sensitivity, selectivity, and response time. mdpi.commdpi.com For instance, biosensors and electrochemical sensors are being extensively researched for their potential in cancer detection and diagnosis. medrxiv.org

The following table highlights different types of materials used in optoelectronics and their typical applications.

| Optoelectronic Material Type | Examples | Common Applications |

| Semiconductors syronoptics.com | Silicon (Si), Gallium Arsenide (GaAs) syronoptics.com | LEDs, Laser Diodes, Photodiodes syronoptics.com |

| Conductive Polymers syronoptics.com | Polyaniline, Polyacetylene syronoptics.com | Organic Light-Emitting Diodes (OLEDs), Solar Cells syronoptics.com |

| Transparent Conductive Oxides (TCOs) syronoptics.com | Indium Tin Oxide (ITO) syronoptics.com | Touch Screens, Flat-Panel Displays, Solar Cells syronoptics.com |

| Quantum Dots syronoptics.com | - | Display Technology, Solar Cells, Biological Imaging syronoptics.com |

Role as a Precursor or Building Block in the Synthesis of Advanced Materials

The synthesis of advanced materials often relies on the use of specific precursor molecules that can be transformed into the desired material through various chemical reactions. arxiv.orgrsc.org The choice of precursor is critical as it can influence the structure, properties, and purity of the final product. arxiv.org N-Isobutylphthalimide, as a derivative of phthalimide, belongs to a class of compounds that can serve as building blocks in organic synthesis. researchgate.netvaia.com

The Gabriel synthesis, for example, utilizes potassium phthalimide to prepare primary amines from alkyl halides. vaia.com This classic reaction highlights the role of the phthalimide group as a key functional unit in constructing more complex molecules. vaia.com In a broader sense, the development of single-source precursors is an important strategy in materials synthesis, particularly for producing materials like metal phosphides for catalytic applications. rsc.org

In the context of carbon-based materials, polymers can act as precursors, enabling the creation of materials with high heteroatom content and tailored properties. mpg.de The selection of the polymer precursor is crucial as it can undergo processes like dehydration and decarboxylation to form the desired carbonaceous material at relatively low temperatures. mpg.de Furthermore, computational methods and machine learning are increasingly being used to predict and recommend suitable precursors for the synthesis of new inorganic materials, accelerating the design and discovery process. arxiv.orgumn.edu

The following table outlines various synthesis strategies for advanced materials and the types of materials they can produce.

| Synthesis Strategy | Description | Resulting Materials |

| Solid-State Synthesis springerprofessional.de | Involves heating reactants at high temperatures. springerprofessional.de | Ceramics, Metallic Materials springerprofessional.de |

| Combustion Method springerprofessional.de | An efficient method for producing materials in a shorter time at lower temperatures. springerprofessional.de | Metals, Alloys, Ceramics springerprofessional.de |

| Soft Chemical Methods springerprofessional.de | A range of methods including template synthesis and molecular precursor methods. | A variety of materials including ceramics and films. |

| Sonochemical Synthesis springerprofessional.de | Utilizes high-intensity ultrasound to synthesize nanomaterials. springerprofessional.de | Inorganic Nanomaterials springerprofessional.de |

| High-Pressure Synthesis springerprofessional.de | Employs high pressure and temperature to create novel materials. springerprofessional.de | Densely packed metastable compounds. springerprofessional.de |

Surface Modification and Interface Studies Involving N-Isobutylphthalimide Adducts

Currently, there is no specific information available in the provided search results regarding surface modification and interface studies involving N-Isobutylphthalimide adducts.

Investigation of Material Properties Influenced by Phthalimide Moieties (e.g., thermal stability, mechanical response)

The phthalimide moiety, a key structural component of N-Isobutylphthalimide, can significantly influence the properties of materials into which it is incorporated.

Thermal Stability: The thermal stability of a polymer is a critical property that determines its processing conditions and service life. sryahwapublications.com The introduction of certain chemical structures can enhance a polymer's resistance to thermal degradation. nih.gov For instance, the unique chemical structure of isosorbide, with its high thermal stability and low segmental mobility, is used as a building block to create polymers with high glass transition temperatures (Tg). mdpi.com Similarly, the phthalimide group is known to contribute to the thermal stability of polymers. The investigation of thermal properties is often carried out using techniques like thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. sryahwapublications.com Research has shown that incorporating certain fillers or reactive agents can improve the thermal stability of polymer blends. nih.gov

Mechanical Response: The mechanical response of a material describes its behavior under applied forces. mdpi.com This includes properties like tensile strength, Young's modulus, and hardness. mdpi.commdpi.com The mechanical properties of polymers and composites are influenced by factors such as the chemical structure of the polymer, the type and amount of reinforcement, and the processing conditions. mdpi.commdpi.com For example, stretching a polymer film can increase the orientation of molecular chains, leading to improved tensile strength and modulus. mdpi.com The addition of nanofillers like graphene oxide has been shown to enhance the tensile and bending properties of polyamide nanocomposites. mdpi.com The study of the mechanical response is crucial for predicting the performance of materials in various applications and can be affected by factors like temperature and strain rate. mdpi.com

The table below summarizes the effect of certain structural modifications on the thermal and mechanical properties of polymers.

| Structural Modification | Effect on Thermal Stability | Effect on Mechanical Response | Example Polymer/Composite |

| Incorporation of Isosorbide mdpi.com | Increased Glass Transition Temperature (Tg) mdpi.com | Improved Tensile Strength and Young's Modulus mdpi.com | PCITN Copolyester mdpi.com |

| Addition of Graphene Oxide mdpi.com | Reduced Temperature Dependence of Properties mdpi.com | Improved Tensile and Bending Properties mdpi.com | Polyamide 6 (PA6)/Graphene Oxide Nanocomposites mdpi.com |

| Reactive Extrusion nih.gov | Increased Onset Decomposition Temperature nih.gov | - | Poly(lactic acid) (PLA) and Polyamide (PA) Bioblends nih.gov |

| Reinforcement with Lignocellulosic Wastes mdpi.com | - | Increased Hardness and Elastic Modulus mdpi.com | Polymer composites with wheat straw and corn stover mdpi.com |

Q & A

What experimental strategies are recommended for synthesizing N-Isobutylphthalimide with high purity and reproducibility?

Answer:

- Stepwise synthesis optimization : Begin with phthalic anhydride and isobutylamine under reflux in a non-polar solvent (e.g., toluene). Monitor reaction progress via thin-layer chromatography (TLC) and confirm product formation using H NMR and FTIR to track amine proton disappearance and imide carbonyl peak emergence (~1700–1750 cm) .

- Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate impurities. Validate purity via melting point analysis and HPLC (>98% purity threshold) .

- Reproducibility : Document solvent ratios, temperature gradients, and catalyst use (if applicable). Cross-reference protocols with prior studies to identify variables affecting yield, such as moisture sensitivity or side reactions .

How can researchers resolve contradictions in reported spectroscopic data for N-Isobutylphthalimide?

Answer:

- Comparative spectral analysis : Compile C NMR, H NMR, and mass spectrometry data from peer-reviewed sources (avoiding non-academic databases like BenchChem). Identify discrepancies in chemical shift values (e.g., imide carbonyl carbons typically ~167–170 ppm) .

- Control experiments : Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent polarity, temperature). Use deuterated solvents for NMR consistency .

- Computational validation : Employ density functional theory (DFT) to simulate spectra and compare with experimental results. Address anomalies caused by tautomerism or crystallographic packing effects .

What advanced analytical techniques are critical for characterizing N-Isobutylphthalimide’s stability under varying environmental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., % mass loss at 200–300°C) to assess thermal stability .

- Accelerated stability testing : Expose samples to controlled humidity (40–75% RH) and UV light. Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., phthalic acid derivatives) .

- Solid-state NMR : Investigate crystallinity changes under stress conditions, correlating with solubility and bioavailability profiles .

How should researchers design a mechanistic study to explore N-Isobutylphthalimide’s reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic profiling : Conduct time-resolved experiments with varying nucleophiles (e.g., amines, thiols). Track reaction rates via UV-Vis spectroscopy or F NMR (if using fluorinated analogs) .

- Isotopic labeling : Use N-labeled isobutylamine to trace imide bond cleavage pathways. Validate intermediates via high-resolution mass spectrometry (HRMS) .

- Computational modeling : Apply molecular dynamics simulations to predict transition states and activation energies. Compare with experimental Arrhenius plots .